molecular formula C10H14FNO B14019827 (S)-4-Amino-4-(3-fluorophenyl)butan-1-ol

(S)-4-Amino-4-(3-fluorophenyl)butan-1-ol

Cat. No.: B14019827
M. Wt: 183.22 g/mol
InChI Key: UVFVAQSHXRLLMX-JTQLQIEISA-N
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Description

(4S)-4-Amino-4-(3-fluorophenyl)butan-1-ol is an organic compound that features an amino group, a fluorophenyl group, and a butanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-amino-4-(3-fluorophenyl)butan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde and 4-aminobutanol.

    Grignard Reaction: The 3-fluorobenzaldehyde undergoes a Grignard reaction with a suitable Grignard reagent to form the corresponding alcohol.

    Reductive Amination: The intermediate alcohol is then subjected to reductive amination with 4-aminobutanol to yield the final product.

Industrial Production Methods

Industrial production methods for (4S)-4-amino-4-(3-fluorophenyl)butan-1-ol may involve optimized versions of the laboratory synthesis, with a focus on scalability, yield, and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(4S)-4-Amino-4-(3-fluorophenyl)butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-amino-4-(3-fluorophenyl)butan-2-one.

    Reduction: Formation of 4-amino-4-(3-fluorophenyl)butane.

    Substitution: Formation of various substituted fluorophenyl derivatives.

Scientific Research Applications

(4S)-4-Amino-4-(3-fluorophenyl)butan-1-ol has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: The compound is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4S)-4-amino-4-(3-fluorophenyl)butan-1-ol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.

    Pathways Involved: It can modulate signaling pathways related to neurotransmission and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Fluorophenyl)butan-1-ol
  • (S)-1-(3-Fluorophenyl)propan-1-ol
  • 4-(4-Chlorophenyl)butan-1-ol

Uniqueness

(4S)-4-Amino-4-(3-fluorophenyl)butan-1-ol is unique due to the presence of both an amino group and a fluorophenyl group, which confer distinct chemical and biological properties. This combination allows for versatile reactivity and potential therapeutic applications.

Properties

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

IUPAC Name

(4S)-4-amino-4-(3-fluorophenyl)butan-1-ol

InChI

InChI=1S/C10H14FNO/c11-9-4-1-3-8(7-9)10(12)5-2-6-13/h1,3-4,7,10,13H,2,5-6,12H2/t10-/m0/s1

InChI Key

UVFVAQSHXRLLMX-JTQLQIEISA-N

Isomeric SMILES

C1=CC(=CC(=C1)F)[C@H](CCCO)N

Canonical SMILES

C1=CC(=CC(=C1)F)C(CCCO)N

Origin of Product

United States

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